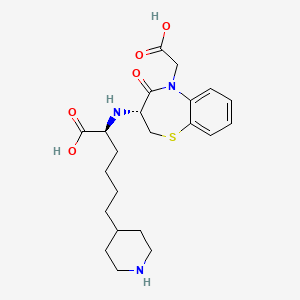

![molecular formula C20H26N4O2 B1226048 N-[6-methoxy-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-3-methylbutanamide](/img/structure/B1226048.png)

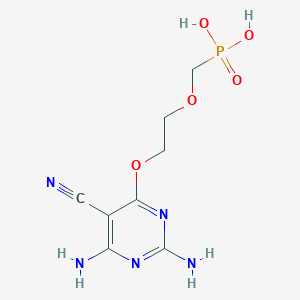

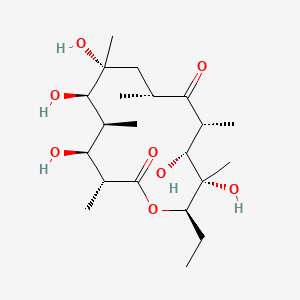

N-[6-methoxy-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[6-methoxy-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-3-methylbutanamide is a member of quinolines.

Scientific Research Applications

Antimicrobial Activity

- A series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives, related to the compound , were synthesized and demonstrated moderate antimicrobial activities against a range of organisms including Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).

Antifungal Activity

- Novel 1H-pyrazolo[3,4-b]quinoxalines, structurally related to the compound of interest, were synthesized and found to possess antifungal activity, highlighting potential use in antifungal drug development (Kurasawa et al., 1986).

Inhibitory Activity on Bacterial Protein Kinases

- Studies on 3-amino-1H-pyrazolo[3,4-b]quinolines revealed significant in vitro inhibitory activity on bacterial serine/threonine protein kinases, suggesting potential therapeutic applications in targeting bacterial infections (Lapa et al., 2013).

Ultrasound-Assisted Synthesis with Antimicrobial Properties

- Quinolinyl chalcones containing a pyrazole group, similar in structure to the compound of interest, were synthesized using an ultrasonic method and showed promising antimicrobial properties. This indicates potential for efficient synthesis methods in creating compounds with antimicrobial activity (Prasath et al., 2015).

Chemical Synthesis and Structural Characterization

- N-Acylhydrazones derivatives of 6-methyl-1H-pyrazolo[3,4-b]quinoline were synthesized and structurally characterized, providing insights into the chemical behavior and properties of compounds structurally related to N-[6-methoxy-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-3-methylbutanamide (Munir et al., 2021).

Antimycobacterial Activity

- Research on benzopyrazolo[3,4-b]quinolindiones, which are structurally related, showed efficient antimycobacterial activity. This suggests potential applications in treating Mycobacterium infections (Quiroga et al., 2014).

Selective Human A3 Adenosine Receptor Antagonists

- A class of 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones exhibited affinity for the A3 adenosine receptor, indicating potential use in receptor-targeted therapies (Baraldi et al., 2005).

Reversal of Ras Transformation

- A pyrazolo-quinoline compound, structurally related to the compound of interest, demonstrated the ability to reverse several key aspects of ras transformation, suggesting potential use in cancer therapy (Kumar et al., 1995).

Luminescence or Electroluminescence Applications

- Pyrazoloquinoxaline derivatives with optical absorption and fluorescence emission properties indicate potential applications in luminescence or electroluminescence technologies (Gąsiorski et al., 2018).

Inhibitors of the Glycine Site of NMDA Receptor

- Research on 2-aryl-1H-pyrazolo[3,4-c]quinoline-1,4(2H)-diones as antagonists at the glycine site of the NMDA receptor suggests potential applications in neuropharmacology (Macleod et al., 1995).

properties

Product Name |

N-[6-methoxy-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-3-methylbutanamide |

|---|---|

Molecular Formula |

C20H26N4O2 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-3-methylbutanamide |

InChI |

InChI=1S/C20H26N4O2/c1-12(2)8-18(25)22-19-16-10-14-9-15(26-5)6-7-17(14)21-20(16)24(23-19)11-13(3)4/h6-7,9-10,12-13H,8,11H2,1-5H3,(H,22,23,25) |

InChI Key |

GWBHDJPGXRBLQW-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)OC)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)OC)CC(C)C |

solubility |

1.4 [ug/mL] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

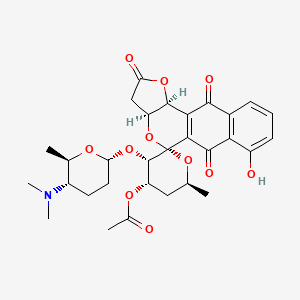

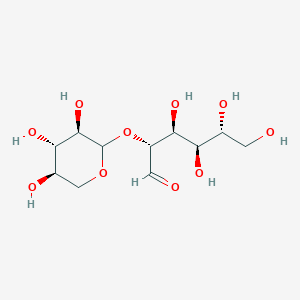

![methyl (13S,15S,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1225973.png)

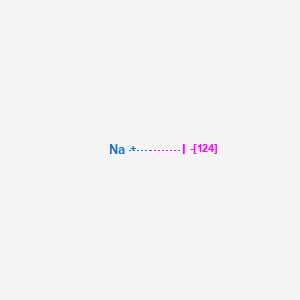

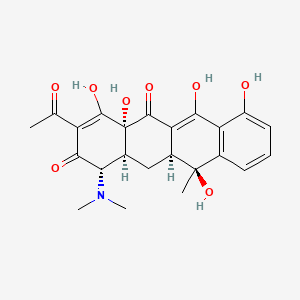

![[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1225990.png)